molecular formula C26H16Br2N2 B2858451 2,8-dibromo-6,12-diphenyldibenzo[b,f][1,5]diazocine CAS No. 5591-12-8

2,8-dibromo-6,12-diphenyldibenzo[b,f][1,5]diazocine

Cat. No.: B2858451
CAS No.: 5591-12-8
M. Wt: 516.236
InChI Key: DWHGYMPQKILKKC-JOHVSHHLSA-N
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Description

2,8-dibromo-6,12-diphenyldibenzo[b,f][1,5]diazocine: is a chemical compound with the molecular formula C26H16Br2N2 and a molecular weight of 516.236 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,8-dibromo-6,12-diphenyldibenzo[b,f][1,5]diazocine typically involves the bromination of 6,12-diphenylbenzo[c][1,5]benzodiazocine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions: 2,8-dibromo-6,12-diphenyldibenzo[b,f][1,5]diazocine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or tetrahydrofuran (THF).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of different oxidized or reduced forms of the compound .

Scientific Research Applications

2,8-dibromo-6,12-diphenyldibenzo[b,f][1,5]diazocine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2,8-dibromo-6,12-diphenyldibenzo[b,f][1,5]diazocine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand the compound’s mechanism of action .

Comparison with Similar Compounds

  • 2,8-Dichloro-6,12-diphenylbenzo[c][1,5]benzodiazocine
  • 2,8-Dinitro-6,12-diphenylbenzo[c][1,5]benzodiazocine
  • 2,8-Dimethyl-6,12-diphenylbenzo[c][1,5]benzodiazocine

Comparison: Compared to its similar compounds, 2,8-dibromo-6,12-diphenyldibenzo[b,f][1,5]diazocine is unique due to the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity. The bromine atoms can participate in various substitution reactions, making the compound a versatile intermediate for the synthesis of other derivatives . Additionally, the bromine atoms can enhance the compound’s biological activity, making it a potential candidate for drug development .

Properties

IUPAC Name

2,8-dibromo-6,12-diphenylbenzo[c][1,5]benzodiazocine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16Br2N2/c27-19-11-13-23-21(15-19)25(17-7-3-1-4-8-17)29-24-14-12-20(28)16-22(24)26(30-23)18-9-5-2-6-10-18/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHGYMPQKILKKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=NC4=C2C=C(C=C4)Br)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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